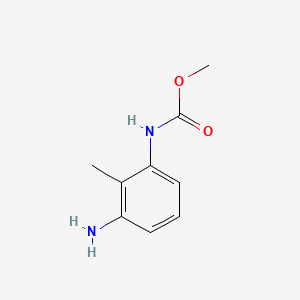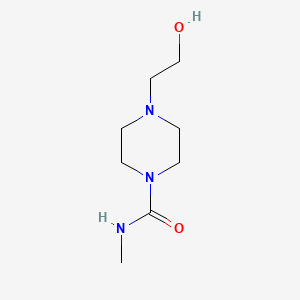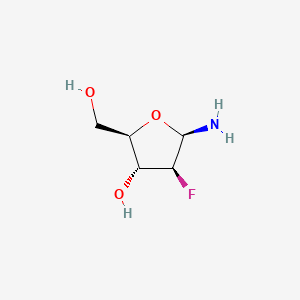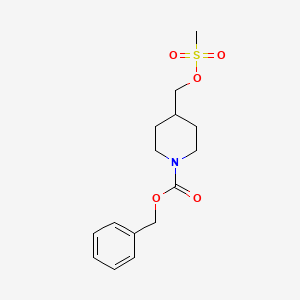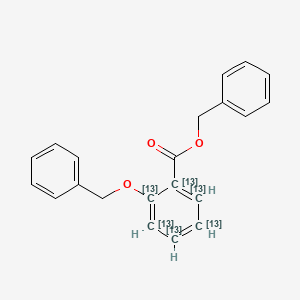
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a labeled compound used in various scientific research applications. The compound is characterized by the presence of carbon-13 isotopes, which makes it valuable for studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate typically involves the esterification of 2-Benzyloxy-benzoic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistent incorporation of carbon-13 isotopes .
Chemical Reactions Analysis
Types of Reactions
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the ester group forms benzyl alcohol derivatives.
Substitution: Electrophilic substitution results in various substituted benzoic acid derivatives.
Scientific Research Applications
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard for chemical identification and quantification.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in clinical diagnostics for imaging and disease detection.
Mechanism of Action
The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxybenzoic acid
- Salicylic acid benzyl ether
- 2-Phenylmethoxybenzoic acid
Uniqueness
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in research applications. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .
Properties
IUPAC Name |
benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPKILWQXALOW-MGFYRVBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)
